

Spectroscopic Analysis of Benzo[d]oxazole-5-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: *Benzo[d]oxazole-5-carboxylic acid*

Cat. No.: *B081381*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Benzo[d]oxazole-5-carboxylic acid** (CAS No. 15112-41-1), a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's spectral characteristics.

Introduction

Benzo[d]oxazole-5-carboxylic acid is a member of the benzoxazole class of molecules, which are recognized for their diverse pharmacological activities. A thorough understanding of the spectroscopic properties of this compound is essential for its identification, characterization, and the development of new derivatives. This guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **Benzo[d]oxazole-5-carboxylic acid**. While a complete, officially published dataset is not readily available in a single source, the following tables are compiled from available spectral images and typical values for related compounds.

^1H and ^{13}C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure of organic molecules. The spectra of **Benzo[d]oxazole-5-carboxylic acid** are characterized by signals from the aromatic protons and carbons of the benzoxazole core, as well as the carboxylic acid group.

Table 1: ^1H NMR Spectral Data of **Benzo[d]oxazole-5-carboxylic acid**

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~13.0	br s	-COOH
~8.6	s	H-2
~8.3	d	H-4
~8.0	dd	H-6
~7.8	d	H-7

Solvent: DMSO- d_6 , 400 MHz. Data is estimated from the spectrum available from ChemicalBook.

Table 2: Typical ^{13}C NMR Chemical Shift Ranges for the Benzo[d]oxazole Core^[1]

Carbon Atom	Chemical Shift (δ , ppm) Range
C-2	150 - 165
C-3a	130 - 142
C-4	110 - 125
C-5	120 - 130
C-6	120 - 130
C-7	110 - 120
C-7a	140 - 152
-COOH	165 - 185

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Benzo[d]oxazole-5-carboxylic acid** is expected to show characteristic absorptions for the carboxylic acid and the aromatic benzoxazole system.

Table 3: Characteristic IR Absorption Bands for **Benzo[d]oxazole-5-carboxylic acid**

Wavenumber (cm^{-1})	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (Carboxylic acid)
~1700	Strong	C=O stretch (Carboxylic acid)
1600 - 1450	Medium-Strong	C=C stretch (Aromatic)
~1300	Medium	C-O stretch (Carboxylic acid)
1250 - 1000	Medium	C-O stretch (Oxazole)

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Table 4: Expected Mass Spectrometry Data for **Benzo[d]oxazole-5-carboxylic acid**

m/z	Interpretation
163	$[M]^+$ (Molecular Ion)
145	$[M - H_2O]^+$
118	$[M - COOH]^+$
90	Fragmentation of the benzoxazole ring

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like **Benzo[d]oxazole-5-carboxylic acid**.

NMR Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6).^[1]
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.
- For 1H NMR, a standard single-pulse experiment is performed.
- For ^{13}C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and improve the signal-to-noise ratio.
- Data is processed using Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

FT-IR Spectroscopy (Thin Solid Film Method)^[2]

- A small amount of the solid sample (approx. 50 mg) is dissolved in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[2]
- A drop of the resulting solution is placed on a salt plate (e.g., NaCl or KBr).[2]
- The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[2]
- The salt plate is placed in the sample holder of the FT-IR spectrometer.
- A background spectrum of the clean, empty salt plate is recorded.
- The spectrum of the sample is then recorded.

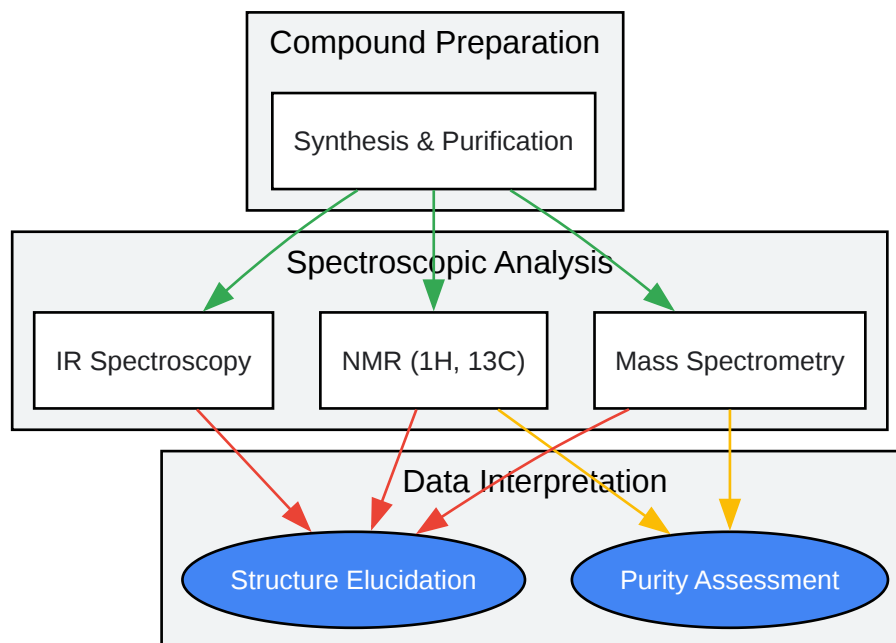
Electron Ionization Mass Spectrometry (EI-MS)

- A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
- The sample is vaporized by heating under high vacuum.
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3]
- The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel organic compound.

Spectroscopic Analysis Workflow



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